molecular formula C18H24N2 B4238611 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine

2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine

Cat. No. B4238611
M. Wt: 268.4 g/mol
InChI Key: NGVXZGIYWLHWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine, also known as MPMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, including neuroprotection, anticancer activity, and modulation of neurotransmitter systems in the brain. In animal studies, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative disease. In cancer research, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine in lab experiments is its versatility and potential applications in various areas of research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder the development of new compounds based on 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine.

Future Directions

There are several future directions for research on 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine, including further studies on its mechanism of action, development of new compounds based on 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine, and exploration of its potential applications in other areas of scientific research. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine may be useful in the development of new drugs based on this compound.

Scientific Research Applications

2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to inhibit the growth of cancer cells and may be useful in the development of anticancer drugs. In drug discovery, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been used as a starting point for the development of new compounds with potential therapeutic applications.

properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-15(2)12-20(13-17-8-10-19-11-9-17)14-18-7-5-4-6-16(18)3/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVXZGIYWLHWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC2=CC=NC=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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